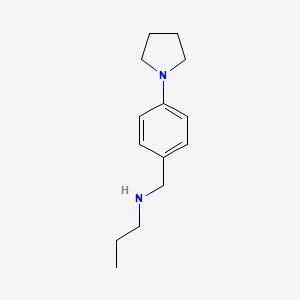

n-(4-(Pyrrolidin-1-yl)benzyl)propan-1-amine

Description

N-(4-(Pyrrolidin-1-yl)benzyl)propan-1-amine is a tertiary amine featuring a benzyl core substituted with a pyrrolidine ring at the para position and a propan-1-amine side chain. The compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or market demand .

Properties

Molecular Formula |

C14H22N2 |

|---|---|

Molecular Weight |

218.34 g/mol |

IUPAC Name |

N-[(4-pyrrolidin-1-ylphenyl)methyl]propan-1-amine |

InChI |

InChI=1S/C14H22N2/c1-2-9-15-12-13-5-7-14(8-6-13)16-10-3-4-11-16/h5-8,15H,2-4,9-12H2,1H3 |

InChI Key |

PEWRCNDUXJRWQO-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCC1=CC=C(C=C1)N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of 4-(Bromomethyl)benzyl Derivatives with Pyrrolidine

One common approach starts from 4-(bromomethyl)benzyl intermediates. The bromomethyl group is a good leaving group allowing nucleophilic substitution by pyrrolidine to form the 4-(pyrrolidin-1-yl)benzyl moiety.

- Procedure : The 4-(bromomethyl)benzyl compound is reacted with excess pyrrolidine in an aprotic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures (20–60 °C).

- Outcome : The nucleophilic pyrrolidine attacks the benzylic bromide, displacing bromide ion and yielding the 4-(pyrrolidin-1-yl)benzyl intermediate.

Alternative Approach: Direct Alkylation of 4-(Pyrrolidin-1-yl)benzylamine

Another method involves direct alkylation of 4-(pyrrolidin-1-yl)benzylamine with 1-bromopropane or 1-chloropropane under basic conditions:

- Procedure : The benzylamine derivative is treated with 1-bromopropane in the presence of a base such as potassium carbonate or sodium hydride, typically in DMF or DMSO at elevated temperatures (60–100 °C).

- Outcome : Alkylation occurs at the nitrogen atom of the benzylamine, affording the desired propan-1-amine substituted product.

Representative Experimental Data and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic substitution | 4-(Bromomethyl)benzyl + pyrrolidine, CH3CN, 40 °C | 75–90 | High selectivity for benzylic site |

| Reductive amination | Intermediate + propanal + NaBH3CN, MeOH, rt | 65–85 | Mild conditions, good purity |

| Direct alkylation alternative | Benzylamine + 1-bromopropane + K2CO3, DMF, 80 °C | 60–80 | Requires careful base control |

These yields and conditions are consistent with analogous syntheses of benzylamine derivatives bearing cyclic amines and alkylamine substituents.

Mechanistic Insights

- The nucleophilic substitution proceeds via an SN2 mechanism due to the benzylic bromide’s high reactivity.

- Reductive amination involves imine formation followed by selective reduction, which is facilitated by mild hydride donors like sodium cyanoborohydride.

- Direct alkylation requires deprotonation of the amine nitrogen to enhance nucleophilicity and promote substitution on alkyl halides.

Summary Table of Preparation Routes

| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution + Reductive amination | 4-(Bromomethyl)benzyl + pyrrolidine + propanal | Pyrrolidine, NaBH3CN, MeOH | SN2 + Reductive amination | High selectivity, mild conditions | Requires two steps |

| Direct alkylation | 4-(Pyrrolidin-1-yl)benzylamine + 1-bromopropane | K2CO3, DMF | N-alkylation | One-step introduction of propan-1-amine | Higher temperature, base-sensitive |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the amine to an amide.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed:

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of amides and other reduced forms.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in organic synthesis to create more complex molecules.

- Acts as a ligand in coordination chemistry.

Biology:

- Investigated for its potential as a bioactive molecule in drug discovery.

- Studied for its interactions with biological macromolecules.

Medicine:

- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

Industry:

- Utilized in the production of specialty chemicals and materials.

- Employed in the development of novel polymers and resins.

Mechanism of Action

The mechanism of action of n-(4-(Pyrrolidin-1-yl)benzyl)propan-1-amine involves its interaction with specific molecular targets. The pyrrolidine ring and benzyl group contribute to its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various physiological effects.

Comparison with Similar Compounds

Structural Modifications and Substituents

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

- Pyrrolidine vs.

- Fluorine Substituents : Fluorinated analogs (e.g., 33b, 37b) show enhanced metabolic stability and target affinity in calcium channel inhibition studies .

- Imaging Applications : The 18F-labeled analog () demonstrates the importance of radiolabeling and tetrazine groups for in vivo imaging contrast .

Key Observations :

- The target compound’s discontinuation may correlate with lower yields (<50%) in structurally similar amines (e.g., 8{4,1}, 8{5,5}) compared to optimized protocols achieving >90% yields (e.g., 4w) .

- Borane-dimethylsulfide complex is a common reducing agent for amine synthesis in these analogs .

Pharmacological and Functional Differences

- Calcium Channel Inhibition: Phenoxyaniline-pyrrolidine derivatives () exhibit IC50 values in the nanomolar range for N-type calcium channels, attributed to their aryloxy-pyrrolidine motifs .

- Opioid Receptor Antagonism : PF-04455242 (), despite lacking a benzyl group, shows high κ-opioid receptor affinity (Ki < 1 nM) due to its biphenyl-sulfonamide scaffold .

- Imaging Performance : The 18F-labeled analog () outperforms [18F]F-537-Tz in brain clearance, highlighting the impact of fluorination and tetrazine on pharmacokinetics .

Spectral and Analytical Data

Biological Activity

N-(4-(Pyrrolidin-1-yl)benzyl)propan-1-amine, also known as a pyrrolidine derivative, has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial, anticancer, and neuropharmacological effects based on diverse sources.

Chemical Structure

The compound's structure can be represented as follows:

This structure indicates the presence of a pyrrolidine ring, which is often associated with various biological properties.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrrolidine derivatives demonstrate strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent activity against these pathogens .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| N-(4-(Pyrrolidin-1-yl)benzyl)propan-1-amine | S. aureus | 0.0039 - 0.025 |

| Other Pyrrolidine Derivatives | E. coli | 0.0039 - 0.025 |

Anticancer Activity

The anticancer potential of n-(4-(Pyrrolidin-1-yl)benzyl)propan-1-amine has been investigated through various in vitro studies. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

For example, a study demonstrated that compounds with a pyrrolidine moiety could significantly reduce the viability of A549 lung cancer cells, indicating their potential as anticancer agents . The mechanism appears to involve cell cycle arrest and apoptosis induction.

Case Study: A549 Cell Line

In a specific case study involving the A549 lung cancer cell line:

- Treatment Duration : 48 hours

- Observed Effects :

- Induction of G2/M phase arrest

- Increased apoptosis rates from 4.3% to 61.4%

These findings suggest that n-(4-(Pyrrolidin-1-yl)benzyl)propan-1-amine may exert its anticancer effects through modulation of cell cycle dynamics and promotion of apoptotic pathways .

Neuropharmacological Effects

Pyrrolidine derivatives have also been studied for their neuropharmacological effects. Some compounds have shown promise in modulating neurotransmitter systems, particularly in enhancing dopaminergic activity, which is relevant for conditions such as depression and anxiety disorders.

Q & A

Q. What are the established synthetic routes for N-(4-(Pyrrolidin-1-yl)benzyl)propan-1-amine, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves reductive amination or nucleophilic substitution reactions. A common route includes:

- Step 1: Reacting benzylamine derivatives with carbonyl compounds (e.g., aldehydes or ketones) under reducing conditions (e.g., NaBH₃CN) to form secondary amines.

- Step 2: Introducing the pyrrolidine moiety via alkylation or coupling reactions, often using catalysts like Pd/C or Cu(I) for cross-coupling .

- Critical factors: Solvent polarity (e.g., THF vs. DMF), temperature (room temp. vs. reflux), and catalyst selection significantly impact yield (reported 50–85%) and purity. For example, elevated temperatures may accelerate side reactions like over-alkylation, reducing purity .

Q. How is the molecular structure of N-(4-(Pyrrolidin-1-yl)benzyl)propan-1-amine characterized, and what analytical techniques are most reliable?

Answer: Key characterization methods include:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identifies protons on the benzyl (δ 7.2–7.4 ppm), pyrrolidine (δ 2.5–3.0 ppm), and propanamine (δ 1.2–1.6 ppm) groups.

- ¹³C NMR: Confirms quaternary carbons in the aromatic ring (δ 125–140 ppm) and amine-bearing carbons (δ 40–60 ppm) .

- Infrared (IR) Spectroscopy: Detects N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1200–1350 cm⁻¹) .

- Mass Spectrometry (MS): Provides molecular ion peaks (e.g., m/z ~260 for [M+H]⁺) and fragmentation patterns to validate the backbone .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported bioactivity data for N-(4-(Pyrrolidin-1-yl)benzyl)propan-1-amine?

Answer: Contradictions in bioactivity (e.g., receptor binding vs. lack of efficacy) are addressed through:

- In vitro binding assays: Use radiolabeled ligands (e.g., [³H]-ligands) to quantify affinity for targets like serotonin or dopamine receptors, controlling for nonspecific binding with excess cold ligand .

- In vivo pharmacokinetic profiling: Compare brain penetration (logBB) and metabolic stability (e.g., hepatic microsome assays) to correlate in vitro activity with functional outcomes .

- Structural analogs: Synthesize derivatives with modified substituents (e.g., fluorinated benzyl groups) to isolate contributions of specific moieties to activity .

Q. How can the pharmacokinetic properties of N-(4-(Pyrrolidin-1-yl)benzyl)propan-1-amine be optimized through structural modifications?

Answer: Optimization strategies include:

- Lipophilicity adjustments: Introduce electron-withdrawing groups (e.g., -F, -CF₃) to the benzyl ring to enhance blood-brain barrier penetration (logP target: 2–3) .

- Metabolic stability: Replace metabolically labile groups (e.g., primary amines) with tertiary amines or cyclopropyl substituents to reduce CYP450-mediated oxidation .

- In silico modeling: Use molecular dynamics simulations to predict binding to plasma proteins (e.g., albumin) and guide structural tweaks for improved half-life .

Q. What experimental designs are recommended for studying N-(4-(Pyrrolidin-1-yl)benzyl)propan-1-amine's interaction with biological targets?

Answer:

- Competitive binding assays: Use fluorescent or radioactive tracers (e.g., [¹⁸F]-labeled analogs) to measure displacement in receptor-rich tissues (e.g., striatum for dopamine receptors) .

- Functional activity assays: Employ cAMP accumulation or calcium flux assays in transfected cell lines (e.g., CHO-K1) to assess agonism/antagonism .

- Crystallography: Co-crystallize the compound with target proteins (e.g., GPCRs) to resolve binding modes and guide structure-activity relationship (SAR) studies .

Q. How do structural analogs of N-(4-(Pyrrolidin-1-yl)benzyl)propan-1-amine differ in reactivity and bioactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.